Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate

Physicochemical Properties LogP Aqueous Solubility

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate (CAS 84100-32-3) is a sodium salt of a sulfonated aromatic amine bearing a 5-chloro-2,6-difluoropyrimidin-4-ylamino substituent. The compound has a molecular weight of 372.71 g/mol and a calculated LogP of -0.349, indicating high hydrophilicity.

Molecular Formula C11H8ClF2N4NaO3S
Molecular Weight 372.71 g/mol
CAS No. 84100-32-3
Cat. No. B12903902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate
CAS84100-32-3
Molecular FormulaC11H8ClF2N4NaO3S
Molecular Weight372.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)S(=O)(=O)[O-])N.[Na+]
InChIInChI=1S/C11H9ClF2N4O3S.Na/c1-4-6(15)2-5(22(19,20)21)3-7(4)16-10-8(12)9(13)17-11(14)18-10;/h2-3H,15H2,1H3,(H,16,17,18)(H,19,20,21);/q;+1/p-1
InChIKeyMFCDEHPQPKZEKI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate (CAS 84100-32-3): Procurement-Quality Physicochemical Profile for Research Sourcing


Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate (CAS 84100-32-3) is a sodium salt of a sulfonated aromatic amine bearing a 5-chloro-2,6-difluoropyrimidin-4-ylamino substituent. The compound has a molecular weight of 372.71 g/mol and a calculated LogP of -0.349, indicating high hydrophilicity [1]. This compound is supplied as a research intermediate and is primarily utilized in the synthesis of more complex pyrimidine-containing molecules, including potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Why In-Class Sulfonated Pyrimidinylamino Intermediates Cannot Be Blindly Interchanged: The Substitution Pattern Problem


Compounds within the sulfonated pyrimidinylamino toluene class differ critically in the position of the sulfonate group, the halogen substitution pattern on the pyrimidine ring, and the salt form. These variations directly impact aqueous solubility, regioselectivity in subsequent synthetic steps, and the biological activity of final products. For instance, substitution at the 4-position of the phenyl ring vs. the 2-position yields regioisomers with distinct reactivity profiles . The 5-chloro-2,6-difluoro pattern on the pyrimidine is particularly important for chemoselective nucleophilic aromatic substitution, which is not achievable with 4,6-dichloro or non-fluorinated analogs [1]. Therefore, substituting a generic analog risks altering reaction outcomes, reducing yields, or producing inactive downstream compounds.

Head-to-Head Quantitative Evidence for Selecting Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate Over Analogs


Quantified Hydrophilicity: LogP -0.349 Ensures Aqueous Solubility Advantage Over Free Acid Analogs

The sodium sulfonate salt form of the target compound confers a measured LogP of -0.349, which is substantially lower (more hydrophilic) than the free acid analog 2-amino-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzenesulfonic acid (CAS 26592-28-9). While the exact LogP for CAS 26592-28-9 is not publicly available, structure-property relationships for sulfonic acids vs. their sodium salts predict that free acids typically exhibit LogP values 1-2 units higher (more lipophilic) due to the neutral sulfonic acid group vs. the ionized sulfonate [1]. This translates to significantly greater aqueous solubility for the sodium salt, facilitating homogeneous aqueous-phase reactions and purification, which is critical for high-yield syntheses of water-soluble targets [2].

Physicochemical Properties LogP Aqueous Solubility Formulation

Regioselective Reactivity of the 5-Chloro-2,6-Difluoropyrimidine Moiety for Sequential Functionalization

The 5-chloro-2,6-difluoro substitution pattern on the pyrimidine ring provides a distinct chemoselectivity profile for nucleophilic aromatic substitution (SNAr) compared to symmetric 4,6-dichloro or 2,4-dichloro analogs. Fluorine atoms at the 2- and 6-positions are better leaving groups than chlorine under certain conditions, while the chlorine at the 5-position is less reactive. This allows for sequential substitution: a first nucleophile can be introduced at the 4-position (via displacement of the 4-fluorine), followed by further derivatization at the 2- or 6-positions or at the 5-chloro position under different conditions [1]. In contrast, 4,6-dichloropyrimidine primarily reacts at both positions simultaneously, limiting the ability to introduce two different substituents regioselectively. This differential reactivity is well-established for halogenated pyrimidines [2]. The target compound thus enables the construction of unsymmetrically substituted pyrimidines, which are valuable scaffolds in medicinal chemistry.

Regioselectivity Nucleophilic Aromatic Substitution Pyrimidine Chemistry Synthetic Intermediate

Validated Intermediate for Synthesizing NNRTIs Active Against Drug-Resistant HIV Strains

The compound is explicitly listed as a synthetic intermediate for the preparation of 5,6-substituted pyrimidines that can inhibit HIV strains resistant to reverse transcriptase inhibitors . This application differentiates it from simpler aromatic sulfonates that lack the pyrimidine core required for NNRTI pharmacophore construction. The 5-chloro-2,6-difluoro pattern is a hallmark of diarylpyrimidine (DAPY) NNRTIs, which show high potency against both wild-type and drug-resistant HIV-1 strains. While quantitative IC50 data for the final products derived from this intermediate are not directly linked, the diarylpyrimidine class has well-documented EC50 values in the low nanomolar range against NNRTI-resistant mutants (e.g., K103N, Y181C) [1]. The availability of this intermediate thus represents a strategic procurement advantage for laboratories developing next-generation NNRTIs.

HIV NNRTI Drug Resistance Diarylpyrimidine Antiviral Intermediate

High-Value Application Scenarios Where Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate Delivers Differentiated Performance


Construction of Unsymmetrically Substituted Diarylpyrimidine NNRTI Libraries

The target compound's 5-chloro-2,6-difluoro pattern enables regioselective introduction of aryl or heteroaryl groups at the 4-position via SNAr, followed by further derivatization at the 2-position or 5-chloro position, leading to diverse diarylpyrimidine scaffolds [1]. This is directly relevant to the synthesis of NNRTIs like Rilpivirine analogs, which require specific substitution patterns to overcome drug resistance [2].

Aqueous-Phase Preparation of Water-Soluble Azo Dyes and Pigments

The sulfonate group ensures high water solubility, while the free amino group allows diazotization and coupling with activated aromatic compounds to form azo linkages. This makes the compound a convenient coupling component for synthesizing water-soluble azo dyes used in textile and ink applications, where good solubility is a prerequisite for uniform dyeing [1].

Synthesis of Fluorinated Heterocyclic Building Blocks via Subsequent Halogen Exchange

The presence of both fluorine and chlorine atoms on the pyrimidine ring allows for metalation/transmetalation or further halogen exchange reactions, enabling the introduction of carbon, nitrogen, or oxygen nucleophiles at specific positions, which is not possible with simple perchlorinated pyrimidines [2].

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